[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of a pyrazole compound comprises a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary depending on its specific structure. For example, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone has a molecular formula of C6H8N2O and an average mass of 124.141 Da .Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications .
Advantages and Limitations for Lab Experiments
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound exhibits potent anti-inflammatory and analgesic activities, making it a useful tool for studying the inflammatory response and pain pathways.
However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not well-established. Additionally, this compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride. One potential area of research is in the development of new drugs based on this compound. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
Another potential area of research is in the study of the mechanism of action of this compound. While it is known that this compound inhibits the activity of COX enzymes, the exact mechanism by which it exerts its anti-inflammatory and analgesic effects is not fully understood. Further research in this area could lead to a better understanding of the inflammatory response and pain pathways.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound exhibits potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and pain. While there are some limitations to using this compound in lab experiments, further research in this area could lead to a better understanding of the inflammatory response and pain pathways.
Scientific Research Applications
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has been extensively studied for its potential applications in various research fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs.
Safety and Hazards
properties
IUPAC Name |
(1-ethyl-3-methylpyrazol-4-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-5-7(4-8)6(2)9-10;;/h5H,3-4,8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVRMFMXLGUIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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